Tetracycline hydrate 99

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H2/t9-,10-,15-,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQIUMJFMSWJBO-FMZCEJRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Tetracycline Hydrate (99%)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracycline is a broad-spectrum polyketide antibiotic originally derived from the Streptomyces genus of actinobacteria.[1] As the parent compound of the tetracycline class of antibiotics, it possesses a characteristic linearly fused tetracyclic backbone of naphthacene carboxamide.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[3][4]

This guide provides a detailed examination of the chemical structure, physicochemical properties, stability, and analytical profile of Tetracycline Hydrate (99%). Understanding these core characteristics is paramount for professionals in drug development, formulation, and quality control, as the molecule's efficacy and safety are intrinsically linked to its chemical integrity.

Molecular Structure and Stereochemistry

The chemical structure of tetracycline is complex, featuring a rigid four-ring system with multiple functional groups and chiral centers that dictate its biological activity and chemical behavior.

Core Structure: The IUPAC name for tetracycline is (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide.[5] Its structure is built upon an octahydronaphthacene-2-carboxamide skeleton. This framework contains several key functional groups that contribute to its properties: a dimethylamino group at position C4, a phenolic β-diketone system in rings B and C, and a carboxamide group at C2.

Stereochemistry: Tetracycline has five chiral centers (at carbons C4, C4a, C5a, C6, and C12a), which results in a specific three-dimensional conformation essential for its antibacterial activity.[6] The configuration at the C4 dimethylamino group is particularly crucial; inversion of this center leads to the formation of 4-epitetracycline, an epimer that is largely inactive.[6] Maintaining the correct stereochemistry throughout manufacturing, storage, and formulation is a critical aspect of quality control.

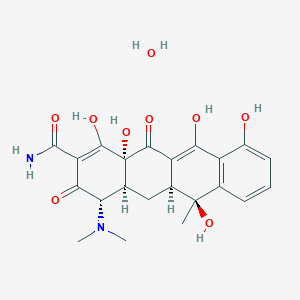

Caption: 2D representation of the tetracycline chemical structure.

Physicochemical Properties

The physical and chemical properties of tetracycline hydrate are essential for its handling, formulation, and analytical characterization. As a hydrate, the molecule incorporates water into its crystal structure, which can affect properties like molecular weight and stability.

| Property | Value | Source(s) |

| IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate | [5][7] |

| CAS Number | 60-54-8 (Anhydrous), 6416-04-2 (Trihydrate) | [1][8] |

| Molecular Formula | C₂₂H₂₄N₂O₈ (Anhydrous), C₂₂H₂₆N₂O₉ (Hydrate) | [7][9] |

| Molecular Weight | 444.44 g/mol (Anhydrous Basis), 462.4 g/mol (Hydrate) | [5][7] |

| Appearance | Bright yellow crystalline powder.[1][9] | [1][9] |

| Melting Point | 175-177 °C (dihydrate).[3] The hydrochloride salt melts at 220-223 °C.[10] | [3][10] |

| Solubility | Sparingly soluble in water (~0.4 mg/mL).[1][9] Soluble in dilute acid and alkali solutions, and moderately soluble in alcohol.[1][4] | [1][4][9] |

| pH | Between 3.0 and 7.0 in a 1% aqueous suspension.[8] | [8] |

| Specific Rotation | [α]²⁰/D between -260° and -280° (5 mg/mL in 0.1 N HCl, anhydrous basis).[8] | [8] |

Chemical Stability and Degradation Pathways

Tetracycline is notoriously unstable under various environmental conditions, including exposure to pH extremes, light, and heat.[1] This instability can lead to the formation of degradation products, some of which are inactive or potentially toxic.[11]

-

Epimerization: In weakly acidic solutions (pH 3-5), tetracycline undergoes a reversible epimerization at the C4 carbon.[11] This reaction converts the active tetracycline into its inactive diastereomer, 4-epitetracycline (ETC). This is a primary pathway for loss of potency.[11]

-

Dehydration: Under strongly acidic conditions (pH < 2), tetracycline can be dehydrated to form anhydrotetracycline (ATC).[11] This process involves the elimination of a water molecule from the C6 hydroxyl group and C5a hydrogen, leading to aromatization of the C ring.[11]

-

Combined Degradation: The formation of 4-epianhydrotetracycline (EATC), a toxic degradation product, can occur through the dehydration of ETC or the epimerization of ATC.[11] The presence of EATC is strictly controlled in pharmaceutical formulations by pharmacopeias.[11][12]

-

Alkaline Degradation: In alkaline solutions, tetracycline undergoes a complex rearrangement to form isotetracycline, which is biologically inactive.

-

Photodegradation: Tetracycline is sensitive to light and can darken upon exposure to strong sunlight.[1][9] This necessitates storage in light-resistant containers to preserve its potency and prevent the formation of degradation products.[8][9]

Due to this inherent instability, proper storage is critical. Tetracycline hydrate should be preserved in tight, light-resistant containers at a controlled room temperature.[8][9]

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural confirmation and quality assessment of tetracycline hydrate.

-

UV-Visible Spectroscopy: Tetracycline exhibits characteristic absorption maxima in the UV-visible spectrum due to its extensive chromophoric system. It typically shows two main absorption bands around 275 nm and 357 nm.[13] These correspond to the electronic transitions within the A ring and the BCD ring system, respectively.[13] A study also reports absorption peaks at approximately 221 nm, 268 nm, and 362 nm.[14] The USP specifies a UV absorption test at 380 nm in a sodium hydroxide medium for identification purposes.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum of tetracycline provides valuable information about its functional groups. Key absorption bands include O-H and N-H stretching (3500-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=O stretching from the ketone and amide groups (1700-1600 cm⁻¹), and aromatic C=C stretching (1650-1550 cm⁻¹).[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of tetracycline and its related impurities. While the spectra are complex due to the number of protons and carbons in distinct chemical environments, they allow for unambiguous assignment of the molecular structure and stereochemistry.[16]

Analytical Workflow: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of tetracycline and quantifying its degradation products. The method's high resolution is essential for separating the parent drug from structurally similar impurities like ETC, ATC, and EATC.[17][18]

Principle: Reversed-phase HPLC is employed to separate compounds based on their polarity. Tetracycline and its degradation products are separated on a nonpolar stationary phase (e.g., C8 or C18) using a polar mobile phase, typically an acidic aqueous buffer mixed with an organic solvent.[17][19] The acidic pH of the mobile phase is crucial for protonating the molecule and suppressing the interaction with free silanol groups on the column, thereby ensuring sharp, symmetrical peaks.[19]

Experimental Protocol: Determination of Tetracycline and its Impurities

This protocol is a representative method based on principles outlined in the USP and scientific literature.[8][17][19]

-

Reagents and Materials:

-

Tetracycline Hydrate sample

-

USP Tetracycline Hydrochloride RS (Reference Standard)

-

USP 4-Epianhydrotetracycline Hydrochloride RS

-

Acetonitrile (HPLC Grade)

-

Ammonium Phosphate, Monobasic (or similar buffer salt)

-

Orthophosphoric Acid

-

Deionized Water (18.2 MΩ·cm)

-

0.45 µm Syringe Filters

-

-

Chromatographic Conditions:

-

Column: L7 packing (C8), 4.6 mm x 250 mm, 5 µm particle size (or equivalent)[19]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium dihydrogen orthophosphate, adjusted to pH 2.2 with phosphoric acid) and acetonitrile.[19]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35-40 °C

-

Detection: UV at 280 nm[19]

-

Injection Volume: 20 µL

-

-

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve USP Tetracycline Hydrochloride RS in a suitable diluent (e.g., 0.01 N HCl or mobile phase) to obtain a known concentration of approximately 0.5 mg/mL.[12]

-

Impurity Standard Solution: Prepare a separate solution of USP 4-Epianhydrotetracycline Hydrochloride RS in the same diluent to a known concentration (e.g., 10 µg/mL).[12]

-

Sample Solution: Accurately weigh an amount of Tetracycline Hydrate powder equivalent to the standard, dissolve in the diluent to the same target concentration, and sonicate if necessary to ensure complete dissolution.[12] Filter the solution through a 0.45 µm syringe filter before injection.

-

-

System Suitability Test (SST):

-

Inject the standard solution five or six times.

-

The relative standard deviation (RSD) for the peak area of tetracycline should be not more than 2.0%.

-

The tailing factor for the tetracycline peak should be not more than 2.0.

-

A resolution solution containing tetracycline and its key impurities may be used to ensure adequate separation.

-

-

Procedure and Data Analysis:

-

Inject the standard, impurity standard, and sample solutions into the chromatograph.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Calculate the percentage of each impurity in the sample using the peak area response and the known concentration of the impurity standard.

-

Calculate the assay of tetracycline in the sample by comparing its peak area to that of the tetracycline standard.

-

Caption: Standard workflow for the purity assessment of tetracycline by HPLC.

Conclusion

Tetracycline hydrate is a molecule defined by its structural complexity and chemical sensitivity. Its potent antibacterial activity is dependent on a precise stereochemical arrangement, while its stability is challenged by common environmental factors such as pH and light. The degradation pathways, leading to inactive epimers and potentially toxic byproducts, underscore the necessity for stringent control throughout its lifecycle. A thorough understanding of its physicochemical properties, supported by robust spectroscopic and chromatographic analytical methods, is therefore essential for any scientist or professional involved in the development, manufacturing, or analysis of tetracycline-based pharmaceuticals.

References

-

PubChem. Tetracycline hydrate 99 | C22H26N2O9 | CID 66809668. National Center for Biotechnology Information. [Link]

-

PubChem. Tetracycline hydrate | C22H26N2O9 | CID 54682537. National Center for Biotechnology Information. [Link]

-

USP-NF. USP Monographs: Tetracycline. USP29-NF24. [Link]

-

ResearchGate. Some physicochemical properties of the studied tetracyclines. [Link]

-

Vetlexicon. Tetracycline. [Link]

-

CORE. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. [Link]

-

Tsuji, K., & Robertson, J. H. (1976). Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method. Journal of Pharmaceutical Sciences, 65(3), 400-404. [Link]

-

Scholars Research Library. Kinetic spectrophotometric method for the determination of tetracycline hydrochloride in pharmaceutical formulations. [Link]

-

DrugBank. Tetracycline - Structure-activity relationships. [Link]

-

DrugBank. Tetracycline - Chemical properties. [Link]

-

Al-Jasabi, S., & Al-Ghamdi, F. (2021). Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection. Saudi Journal of Biological Sciences, 28(4), 2495-2500. [Link]

-

Pharmacy D-E-A (YouTube Channel). (2022). Tetracyclines - Structure, Nomenclature, Stereochemistry & Chemical degradation. [Link]

-

Ministry of Health, Labour and Welfare, Japan. Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products). [Link]

-

MicroSolv Technology Corporation. Stability Testing of Tetracycline HCl Capsules. [Link]

-

PubChem. Tetracycline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Degradation pathways and main degradation products of tetracycline antibiotics: Research progress. [Link]

-

USP-NF. USP Monographs: Tetracycline Hydrochloride Capsules. USP29-NF24. [Link]

-

ResearchGate. Characterization of Tetracycline Hydrochloride Compounded in a Miracle Mouthwash Formulation. [Link]

-

Wikipedia. Tetracycline. [Link]

-

USP-NF. Tetracycline Hydrochloride Capsules. (2010). [Link]

-

ResearchGate. Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System. [https://www.researchgate.net/publication/364239763_Degradation_of_Tetracycline_Hydrochloride_in_Water_by_Copper-Iron_Bioxide-Activated_Persulfate_System]([Link]_ Hydrochloride_in_Water_by_Copper-Iron_Bioxide-Activated_Persulfate_System)

-

USP-NF. Tetracycline, Tetracycline Hydrochloride and Tetracycline Hydrochloride Capsules. [Link]

-

MDPI. Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System. [Link]

-

Trivedi, M. K., & Branton, A. (2015). Spectroscopic Characterization of Chloramphenicol and Tetracycline: An Impact of Biofield Treatment. Med chem, 5(7), 340-344. [Link]

-

Schneider, S., et al. (2007). Tetracycline and derivatives - Assignment of IR and Raman spectra via DFT calculations. Journal of Molecular Structure, 834-836, 178-189. [Link]

-

Orellana, S. L., et al. (2010). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 437-443. [Link]

-

ResearchGate. UV-vis, IR and H-1 NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. [Link]

-

Yasin, A. (1982). Analytical studies of the tetracycline group of antibiotics (Doctoral dissertation, University of Bath). [Link]

Sources

- 1. Tetracycline | 60-54-8 [chemicalbook.com]

- 2. Tetracycline - Wikipedia [en.wikipedia.org]

- 3. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C22H26N2O9 | CID 66809668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Tetracycline hydrate | C22H26N2O9 | CID 54682537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. vetlexicon.com [vetlexicon.com]

- 10. Tetracycline hydrochloride - CAS-Number 64-75-5 - Order from Chemodex [chemodex.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. researchgate.net [researchgate.net]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tetracycline HCl Capsules Stability Testing - AppNote [mtc-usa.com]

- 19. assets.fishersci.com [assets.fishersci.com]

A Technical Guide to the Physical Characteristics of High-Purity (≥99%) Tetracycline Hydrate

This guide provides a comprehensive analysis of the essential physical characteristics of tetracycline hydrate (≥99% purity), designed for researchers, scientists, and professionals in drug development. Our approach moves beyond simple data reporting, delving into the causality behind analytical choices and the interrelation of physical properties that govern the material's behavior, stability, and formulation potential.

Foundational Properties: Macroscopic and Physicochemical Identity

The initial characterization of any active pharmaceutical ingredient (API) begins with its macroscopic and fundamental physicochemical properties. These characteristics serve as the first-line identification and quality control parameters. Tetracycline hydrate is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus.[1]

1.1. Appearance, Color, and Form

High-purity tetracycline hydrate is a yellow, odorless, crystalline powder.[1][2][3] The specific shade of yellow can range from faint to a more pronounced bright yellow.[4] It is crucial to note that tetracycline is sensitive to light and moisture; exposure to strong sunlight, particularly in the presence of moist air, can cause the powder to darken.[2][5] This color change is often an indicator of degradation to products such as 4-epianhydrotetracycline, which can be toxic.[3] Therefore, proper storage in tight, light-resistant containers is mandated by pharmacopeial standards.[6][7]

1.2. Core Physicochemical Data

The fundamental properties of tetracycline hydrate are summarized below. These values are critical for identification, formulation, and analytical method development.

| Property | Value / Description | Significance & Causality |

| Molecular Formula | C₂₂H₂₄N₂O₈ · xH₂O | The base molecule has a complex four-ring system. The 'hydrate' designation indicates the presence of associated water molecules within the crystal structure. |

| Molecular Weight | 444.43 g/mol (anhydrous basis) | Essential for all stoichiometric calculations, from preparing solutions of known molarity to interpreting analytical data. |

| Form | Crystalline Solid / Powder | The crystalline nature, as opposed to amorphous, implies a highly ordered molecular arrangement, which directly impacts properties like solubility, stability, and hygroscopicity.[8] |

| Melting Point | 170-177 °C (with decomposition) | Tetracycline typically decomposes upon melting, a critical thermal characteristic. This behavior is best analyzed by Differential Scanning Calorimetry (DSC) to understand the thermal stability limits.[2][9] |

| Hygroscopicity | Hygroscopic | The material readily takes up moisture from the atmosphere.[2][10] This property necessitates controlled storage conditions and is a key factor in hydrate stability, which can be precisely quantified using Dynamic Vapor Sorption (DVS). |

| pH (1% aq. suspension) | 3.0–7.0 | The pH reflects the acidic and basic functional groups on the molecule. Stability is pH-dependent; potency is rapidly lost in alkaline solutions and reduced in solutions with a pH below 2.[1][5] |

Solubility Profile: A Critical Parameter for Formulation and Bioavailability

The solubility of an API is a determining factor in its dissolution rate and, consequently, its bioavailability. Tetracycline hydrate exhibits variable solubility depending on the solvent system, a direct consequence of its complex polyfunctional chemical structure.

2.1. Qualitative and Quantitative Solubility

Understanding solubility across a range of solvents is paramount for developing both analytical methods (e.g., HPLC mobile phases) and final drug product formulations.

| Solvent | Solubility | Rationale and Experimental Insight |

| Water | Limited solubility; Freely soluble with heating | Tetracycline base has limited water solubility (1g in 2500 mL).[2] Solubility is often pH-dependent and can be increased in acidic solutions. Aqueous solutions may become turbid upon standing due to hydrolysis and precipitation.[5] |

| Methanol | Soluble | The polarity of methanol makes it an effective solvent for the polar functional groups of tetracycline. |

| Ethanol (95%) | Soluble; Sparingly soluble | Good solubility is observed, often aided by gentle heating.[5][11] A stock solution of 5mg/ml in 70% ethanol is reported to be stable for up to a week at 4°C.[11] |

| DMSO | Soluble | A common solvent for creating high-concentration stock solutions for in-vitro assays. Anhydrous DMSO is recommended as moisture can reduce solubility. |

| Ether, Hydrocarbons | Insoluble | The non-polar nature of these solvents makes them incapable of solvating the highly functionalized tetracycline molecule.[5][11] |

| 0.1 N HCl | Soluble (10 mg/mL) | The acidic medium protonates the dimethylamino group, forming a more soluble salt.[11] |

Advanced Characterization Techniques & Protocols

To gain a deeper, more quantitative understanding of the material's solid-state properties, a suite of instrumental techniques is required. These analyses are not merely for characterization but are essential for ensuring batch-to-batch consistency, stability, and regulatory compliance.

3.1. Crystalline Structure: X-Ray Powder Diffraction (XRD)

Causality: XRD is the gold standard for confirming the crystalline nature of a material. Every crystalline solid, including different hydrates or polymorphs of the same compound, produces a unique diffraction pattern that serves as its "fingerprint".[8] This specificity allows for unambiguous identification and the detection of any undesired crystalline or amorphous phases.[8][12]

Experimental Protocol: XRD Analysis

-

Sample Preparation: Gently grind a small amount (typically 100-500 mg) of the tetracycline hydrate powder using an agate mortar and pestle to ensure a random orientation of crystallites.

-

Sample Mounting: Pack the powder into a standard sample holder, ensuring a flat, smooth surface that is level with the holder's rim.

-

Instrument Setup: Place the sample holder into the diffractometer. Configure the instrument parameters (e.g., Cu Kα radiation, voltage, current).

-

Data Acquisition: Scan the sample over a defined angular range (e.g., 10° to 70° 2θ), with a specified step size and dwell time.[8][12]

-

Data Analysis: Process the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare this pattern against a reference standard or database to confirm the identity and crystalline form of the tetracycline hydrate.

Workflow for XRD Analysis

Caption: Workflow for confirming the crystalline identity of tetracycline hydrate via XRD.

3.2. Thermal Properties: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] This technique is exceptionally sensitive for detecting thermal events like melting, decomposition, and the loss of water of hydration.[14][15] For tetracycline, which decomposes upon melting, DSC provides the precise temperature onset and enthalpy of this transition, offering critical data on its thermal stability.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of tetracycline hydrate into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to contain any evolved water vapor during the initial stages of heating, allowing for accurate measurement of dehydration events.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Temperature Program: Heat the sample at a controlled linear rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).

-

Data Analysis: Analyze the resulting thermogram. Endothermic peaks typically correspond to dehydration or melting/decomposition. Integrate the peak area to quantify the enthalpy (ΔH) of the transition and determine the onset temperature.

Workflow for DSC Analysis

Sources

- 1. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetracycline CAS#: 60-54-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. webbook.nist.gov [webbook.nist.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. uspbpep.com [uspbpep.com]

- 8. scispace.com [scispace.com]

- 9. 60-54-8 CAS MSDS (Tetracycline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 四环素 98.0-102.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. A differential scanning calorimetry study of tetracycline repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thermalsupport.com [thermalsupport.com]

The Art of Solubilization: A Technical Guide to Tetracycline Hydrate (99%) in Laboratory Solvents

For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and experimentation. This guide provides an in-depth technical exploration of the solubility of tetracycline hydrate (99%), a widely used broad-spectrum antibiotic. We will delve into the theoretical underpinnings of its solubility, provide practical guidance on its dissolution in common laboratory solvents, and offer a detailed protocol for empirical solubility determination. This document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and reproducible scientific approach.

Introduction: Tetracycline and the Significance of Solubility

Tetracycline is a polyketide antibiotic known for its bacteriostatic activity against a wide range of gram-positive and gram-negative bacteria.[] It functions by inhibiting protein synthesis through binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[2][3] In laboratory settings and pharmaceutical development, tetracycline is often encountered in two primary forms: the free base (typically as a hydrate) and the hydrochloride salt.

The choice between these forms is critical, as it significantly impacts their physicochemical properties, most notably solubility. Tetracycline hydrate (CAS 60-54-8), the focus of this guide, exhibits different solubility characteristics compared to its hydrochloride salt.[4] Understanding these differences is paramount for accurate dose preparation, ensuring bioavailability in in vitro and in vivo models, and developing stable formulations.

The Theoretical Framework of Tetracycline Solubility

The solubility of tetracycline is governed by its complex molecular structure, which features multiple ionizable functional groups.[5] This amphoteric nature means its solubility is profoundly influenced by the pH of the solvent system.

The Critical Role of pH

Tetracycline possesses three pKa values: approximately 3.3, 7.7, and 9.7.[2] These correspond to the tricarbonylmethane, phenolic diketone, and dimethylamino groups, respectively. This results in different ionic species predominating at various pH levels, which in turn dictates solubility.

-

Acidic Conditions (pH < 3.3): In highly acidic environments, the dimethylamino group is protonated, leading to a net positive charge (cationic form). This form is generally more soluble in aqueous media.

-

Near-Neutral Conditions (pH 3.3 - 7.7): In this range, tetracycline exists primarily as a zwitterion, with both a positive charge on the dimethylamino group and a negative charge from the deprotonated phenolic diketone system. This zwitterionic form typically exhibits the lowest aqueous solubility.

-

Alkaline Conditions (pH > 7.7): As the pH increases, the molecule successively loses protons, resulting in a net negative charge (anionic form), which can increase its solubility in aqueous solutions.

The practical implication for the researcher is that pH control is a powerful tool for modulating tetracycline hydrate's solubility. For instance, dissolving tetracycline in a slightly acidic or alkaline aqueous buffer can be more effective than using neutral water.

Solvent Polarity and Hydrogen Bonding

Beyond pH, the choice of solvent is critical. Tetracycline's multiple hydroxyl, carbonyl, and amine groups allow for extensive hydrogen bonding. Solvents capable of acting as both hydrogen bond donors and acceptors will more effectively solvate the tetracycline molecule.

-

Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding and are effective at dissolving tetracycline, particularly when pH is optimized.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and are also effective at dissolving tetracycline, often used to create concentrated stock solutions.[]

Quantitative Solubility of Tetracycline Hydrate (99%)

Precise solubility data is often presented for the more commonly used tetracycline hydrochloride salt due to its higher aqueous solubility. However, understanding the solubility of the tetracycline base (hydrate) is crucial for specific applications. The following table summarizes the available data for tetracycline hydrate in various laboratory solvents.

| Solvent | Chemical Formula | Solubility (mg/mL) | Remarks |

| Water | H₂O | ~0.231 - 1.7[6][7] | Limited solubility; highly pH-dependent. One source indicates 1g dissolves in 2500 mL of water.[4] |

| Methanol | CH₃OH | > 20[6] | Soluble, forms a clear yellow solution. |

| Ethanol (95%) | C₂H₅OH | ~12.5 - 20[2][4] | Soluble. One source indicates 1g dissolves in 50 mL of alcohol.[4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[] | Commonly used for preparing concentrated stock solutions for cell culture and other biological assays. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[] | Another aprotic polar solvent suitable for creating stock solutions. |

Note: The term "tetracycline hydrate" is often used interchangeably with "tetracycline free base" in literature. The provided data is for CAS 60-54-8.

For comparison, tetracycline hydrochloride is freely soluble in water (e.g., 50-100 mg/mL), illustrating the significant impact of salt formation on aqueous solubility.[3][8]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To ensure accuracy and reproducibility in your research, it is often necessary to experimentally verify the solubility of a specific batch of tetracycline hydrate under your precise experimental conditions. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[7] This protocol provides a self-validating system for obtaining reliable solubility data.

Principle

The shake-flask method establishes equilibrium between the dissolved solute and an excess of the solid drug in a chosen solvent at a constant temperature. The concentration of the dissolved drug in the saturated supernatant is then determined analytically.

Materials and Equipment

-

Tetracycline Hydrate (99% purity)

-

Solvent of interest (e.g., deionized water, PBS, ethanol)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of tetracycline hydrate into a vial. An excess is crucial to ensure a saturated solution is achieved. A common starting point is to add an amount that is 5-10 times the expected solubility.

-

Add a precise volume of the pre-equilibrated solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker. A standard temperature is 25 °C or 37 °C, depending on the application.

-

Agitate the mixture for a sufficient duration to reach equilibrium. For tetracycline, 24 to 48 hours is typically recommended. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated supernatant from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. Ensure the filter does not adsorb the drug; pre-wetting the filter with the solvent can minimize this risk.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of tetracycline in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at tetracycline's λmax, ~355 nm in acidic solution) or HPLC.[9]

-

Prepare a standard curve with known concentrations of tetracycline hydrate to accurately quantify the unknown sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Self-Validation and Trustworthiness

-

Visual Confirmation: After the equilibration period, there must be visible excess solid at the bottom of the vial. The absence of solid indicates that all the compound has dissolved, and the solution is not saturated.

-

Equilibrium Confirmation: As mentioned, sampling at multiple time points (e.g., 24 and 48 hours) and obtaining consistent concentration values provides confidence that equilibrium has been achieved.

-

Purity Analysis: The purity of the starting material should be confirmed (in this case, 99%). Impurities can affect solubility measurements.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the pH-dependent nature of tetracycline and the workflow for its solubility determination.

Caption: pH-dependent forms of tetracycline.

Caption: Shake-Flask Method Workflow.

Conclusion

The solubility of tetracycline hydrate is a multifaceted property, heavily influenced by pH and the choice of solvent. While it exhibits limited solubility in water, its dissolution can be significantly enhanced in organic solvents like methanol, ethanol, and DMSO, or by adjusting the pH of aqueous media. For rigorous scientific work, the shake-flask method provides a reliable and verifiable means of determining its thermodynamic solubility. By understanding both the theoretical principles and the practical methodologies outlined in this guide, researchers can ensure the accuracy and integrity of their experimental outcomes when working with this vital antibiotic.

References

-

MP Biomedicals. (n.d.). Tetracyline Free base. Product Information. Retrieved from [Link]

-

Bioshop Canada Inc. (n.d.). Safety Data Sheet - Tetracycline Hydrochloride. Retrieved from [Link]

- Gu, C., & Karthikeyan, K. G. (2005). Sorption of tetracycline to aluminum and iron hydrous oxides. Environmental Science & Technology, 39(23), 9166–9173.

-

Goodson, A. L. (n.d.). Tetracycline. PubChem Compound Summary for CID 54675776. Retrieved from [Link]

-

PubChem. (n.d.). Tetracycline. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet - Tetracycline hydrochloride. Retrieved from [Link]

-

ResearchGate. (2015). Tetracycline solution for mammalian cell culture. DMSO or ethanol?. Retrieved from [Link]

-

Strides Pharma Inc. (n.d.). Tetracycline Hydrochloride Capsules USP 250mg/500mg. Safety Data Sheet. Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet - Tetracycline. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Part I / Tetracycline Hydrochloride. Retrieved from [Link]

Sources

- 2. Tetracycline 98.0-102.0 HPLC 60-54-8 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Tetracycline CAS#: 60-54-8 [m.chemicalbook.com]

- 5. Tetracycline hydrochloride | CAS 64-75-5 | Chemodex | Biomol.com [biomol.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Photostability of Tetracycline Hydrate 99% Solution

This guide provides a comprehensive technical overview of the stability of a 99% tetracycline hydrate solution under light exposure. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanisms of photodegradation, robust experimental protocols for stability assessment, and strategies for mitigation.

Introduction: The Imperative of Photostability in Tetracycline Formulations

Tetracycline, a broad-spectrum antibiotic, is a cornerstone in treating various bacterial infections.[1] Its efficacy, however, is intrinsically linked to its chemical integrity. Tetracycline is notoriously sensitive to light, and exposure can trigger a cascade of degradation reactions.[1][2] This degradation not only compromises the therapeutic potency of the drug but can also lead to the formation of toxic byproducts, posing a significant risk to patient safety.[3][4][5] Therefore, a thorough understanding and rigorous evaluation of the photostability of tetracycline solutions are critical throughout the drug development lifecycle—from formulation and manufacturing to packaging and storage.

This guide will delve into the core principles of tetracycline's photosensitivity, providing a framework for designing and executing scientifically sound photostability studies in line with international regulatory standards.

The Physicochemical Basis of Tetracycline's Photosensitivity

The tetracycline molecule possesses a unique four-ring carbocyclic structure with multiple chromophores, making it highly susceptible to absorbing ultraviolet (UV) and visible light.[6] This absorption of light energy elevates the molecule to an excited state, initiating a series of photochemical reactions that lead to its degradation. The rate and extent of this photodegradation are influenced by several factors, including:

-

Wavelength of Light: UV radiation is generally more damaging than visible light.

-

Intensity of Light: Higher light intensity accelerates the degradation process.

-

pH of the Solution: The stability of tetracycline is highly pH-dependent.[7][8][9][10][11] It is particularly unstable in acidic solutions with a pH below 2 and in alkaline solutions where it undergoes rapid destruction.[1]

-

Presence of Oxygen and Oxidizing Agents: Photo-oxidative processes are a major degradation pathway.[12]

-

Solvent Composition: The choice of solvent can influence the degradation kinetics.

Mechanisms of Photodegradation and Key Degradants

Upon exposure to light, tetracycline undergoes several degradation pathways, primarily epimerization, dehydration, and photo-oxidation.[13] These reactions result in the formation of several known degradation products, some of which have been associated with toxic effects.[5][14][15]

The major degradation products include:

-

4-Epitetracycline (ETC): An isomer of tetracycline that is less biologically active.[16]

-

Anhydrotetracycline (ATC): A degradation product formed through dehydration, which is known to be toxic.[14][16]

-

4-Epianhydrotetracycline (EATC): A toxic degradation product that can cause Fanconi syndrome, a rare kidney disorder.[3][4][16]

The interplay of these degradation pathways is complex and can be influenced by the specific conditions of light exposure and the solution environment.

Caption: Workflow for assessing the photostability of tetracycline hydrate solution.

Protocol: Analytical Methodology for Stability Indication

A validated, stability-indicating analytical method is crucial for accurately quantifying the parent tetracycline and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. [17][18] HPLC System and Conditions:

-

Column: C8 or C18 reversed-phase column (e.g., L1 packing, 150 x 4.6 mm, 3 µm). [17]* Mobile Phase: A gradient or isocratic mobile phase is used. A common mobile phase consists of an acidic buffer (e.g., 0.1% phosphoric acid or 0.01 M oxalic acid) and an organic modifier like acetonitrile. [16][17]The acidic pH helps in achieving good peak shapes for tetracycline and its degradation products.

-

Flow Rate: Typically 1.0 mL/min. [17]* Detection Wavelength: 280 nm is a common wavelength for detecting tetracycline and its primary degradants. [3][17]* Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Autosampler Temperature: Kept cool (e.g., 4°C) to prevent further degradation of the samples in the autosampler. [17][18] Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Data Interpretation & Stability Assessment

Kinetic Analysis

The degradation of tetracycline under photolytic stress often follows first-order kinetics. [7]The degradation rate constant (k) and the half-life (t½) can be calculated from the concentration of tetracycline remaining at different time points.

Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is the ratio of the number of molecules that undergo a specific photochemical event to the number of photons absorbed by the system. A low quantum yield indicates that the photodegradation process is slow. [7][19]

Data Presentation

The results of the photostability study should be presented clearly and concisely. A table summarizing the percentage degradation of tetracycline and the formation of key degradation products over time is highly recommended.

| Time (hours) | % Tetracycline Remaining (Light Exposed) | % Tetracycline Remaining (Dark Control) | % Anhydrotetracycline (Light Exposed) | % 4-Epianhydrotetracycline (Light Exposed) |

| 0 | 100.0 | 100.0 | 0.0 | 0.0 |

| 2 | 95.2 | 99.8 | 1.5 | 0.8 |

| 4 | 88.9 | 99.5 | 3.2 | 1.9 |

| 8 | 79.1 | 99.2 | 6.8 | 4.1 |

| 12 | 70.3 | 98.9 | 10.5 | 6.7 |

| 24 | 55.8 | 98.5 | 18.9 | 12.3 |

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Practical Implications & Mitigation Strategies

The inherent photosensitivity of tetracycline has significant implications for its formulation, packaging, and storage.

-

Formulation Strategies: The use of antioxidants and chelating agents in the formulation can help to mitigate photo-oxidative degradation.

-

Packaging: The use of light-protective packaging, such as amber glass vials or opaque containers, is mandatory for tetracycline-containing products. [16]* Storage Conditions: Products containing tetracycline should be stored in a dark place and protected from direct sunlight and moisture. [1]

Conclusion

The photostability of a 99% tetracycline hydrate solution is a critical quality attribute that must be thoroughly evaluated to ensure the safety and efficacy of the final drug product. A comprehensive understanding of the degradation pathways, coupled with robust experimental design and validated analytical methods, is essential for successful drug development. The insights gained from forced degradation studies are invaluable in guiding formulation development, selecting appropriate packaging, and defining proper storage conditions to maintain the integrity of this important antibiotic.

References

-

Gu, C., et al. (2013). Photocatalytic degradation of tetracycline in aqueous solution by nanosized TiO2. Chemosphere, 92(8), 925-932. [Link]

-

Jothinathan, L., et al. (2022). Visible-Light-Driven Photocatalytic Degradation of Tetracycline Using Heterostructured Cu2O–TiO2 Nanotubes, Kinetics, and Toxicity Evaluation of Degraded Products on Cell Lines. ACS Omega, 7(40), 36137-36150. [Link]

-

Pena, A., et al. (1998). Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 839-845. [Link]

-

Jadhav, S. B., et al. (2014). Development and Validation of an HPLC Method for Tetracycline-Related USP Monographs. Journal of Liquid Chromatography & Related Technologies, 37(13), 1837-1850. [Link]

-

Wojcieszyńska, D., et al. (2022). Tetracycline Photocatalytic Degradation under CdS Treatment. Molecules, 27(22), 7980. [Link]

-

Jadhav, S. B., et al. (2014). Development and validation of an HPLC method for tetracycline-related USP monographs. ResearchGate. [Link]

-

Tukkeeree, S., & Rohrer, J. S. (2012). New HPLC/UHPLC Assay Methods for Impurities in Tetracycline. LCGC International, 25(2). [Link]

-

Li, Y., et al. (2023). Recent Advances in Photocatalytic Degradation of Tetracycline Antibiotics. Catalysts, 13(7), 1089. [Link]

-

Jelic, A., et al. (2010). Photodegradation of tetracyclines in aqueous solution by using UV and UV/H2O2 oxidation processes. Journal of Chemical Technology & Biotechnology, 85(10), 1325-1333. [Link]

-

Cai, M., et al. (2020). Degradation of tetracycline by UV activated monochloramine process:Kinetics, degradation pathway, DBPs formation and toxicity assessment. ResearchGate. [Link]

-

CSH Protocols. (n.d.). Tetracycline Stock Solution Preparation and Recipe. Cold Spring Harbor Laboratory Press. [Link]

-

Zhu, X.-D., et al. (2012). Effect of Solution pH on Photodegradation and Photocatalytic Degradation of Tetracyclines. Journal of Ecology and Rural Environment, 28(6), 742-745. [Link]

-

Onwudiwe, D. C., et al. (2024). Influence of the initial pH on removal of tetracycline in the... ResearchGate. [Link]

-

Xu, D., et al. (2019). Toxic effects of tetracycline and its degradation products on freshwater green algae. Ecotoxicology and Environmental Safety, 173, 196-203. [Link]

-

Halling-Sørensen, B., et al. (2002). Toxicity of Tetracyclines and Tetracycline Degradation Products to Environmentally Relevant Bacteria, Including Selected Tetracycline-Resistant Bacteria. Archives of Environmental Contamination and Toxicology, 42, 263-271. [Link]

-

Benitz, K. F., & Diermeier, H. F. (1964). RENAL TOXICITY OF TETRACYCLINE DEGRADATION PRODUCTS. Proceedings of the Society for Experimental Biology and Medicine, 115, 930-935. [Link]

-

Zyoud, A. H. (2025). Photodegradation of aqueous tetracycline using CuS@TiO₂ composite under solar-simulated light: Complete mineralization, catalyst efficiency, and reusability. Heliyon, 11(2), e41662. [Link]

-

Chen, J., et al. (2015). Speciation-dependent quantum yields for photodegradation of CTC. ResearchGate. [Link]

-

Wang, J., et al. (2022). Photocatalytic degradation of tetracycline antibiotic over a flower-like S-doped BiOBr: Performance, mechanism insight and toxicity assessment. Frontiers in Chemistry, 10, 1018617. [Link]

-

Mphahlele, L., et al. (2022). Photocatalytic Degradation of Tetracycline using Visible-light-driven Porous g-C3N4 Nanosheets Catalyst. University of Pretoria. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]

-

Kumar, B. S., et al. (2021). Forced degradation results for metronidazole, tetracycline, and bismuth subcitrate. ResearchGate. [Link]

-

Benchling. (2015). Tetracycline (Tet) Stock Preparation. Benchling. [Link]

-

Liu, Y., et al. (2022). Enhanced Photocatalytic Degradation of Tetracycline by Magnetically Separable g-C3N4-Doped Magnetite@Titanium Dioxide Heterostructured Photocatalyst. Molecules, 27(19), 6262. [Link]

-

Chen, J., et al. (2022). The effect of solution pH on the degradation of tetracycline hydrochloride (a). ResearchGate. [Link]

-

Singh, R., & Kumar, R. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4583-4590. [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]

-

Al-Abachi, A. M., & Al-Ghabsha, T. S. (2016). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. SciSpace. [Link]

-

Bocklitz, T., et al. (2016). Rapid Raman Spectroscopic Analysis of Stress Induced Degradation of the Pharmaceutical Drug Tetracycline. Molecules, 21(11), 1459. [Link]

-

Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-41. [Link]

-

MicroSolv Technology Corporation. (n.d.). Stability Testing of Tetracycline HCl Capsules. MicroSolv Technology Corporation. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Chen, Y., et al. (2024). Photocatalytic Degradation of Tetracycline by La-Fe Co-Doped SrTiO3/TiO2 Composites: Performance and Mechanism Study. Catalysts, 14(1), 47. [Link]

-

Li, H., et al. (2024). Pillara[3]rene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. Langmuir. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Tetracycline Stock Solution [novoprolabs.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. RENAL TOXICITY OF TETRACYCLINE DEGRADATION PRODUCTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Solution pH on Photodegradation and Photocatalytic Degradation of Tetracyclines [ere.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. Photocatalytic degradation of tetracycline in aqueous solution by nanosized TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxic effects of tetracycline and its degradation products on freshwater green algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Development and validation of an HPLC method for tetracycline-related USP monographs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pH-Dependent Stability of Tetracycline Hydrate in Aqueous Solution

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the pH-dependent stability of 99% tetracycline hydrate in aqueous solutions. Tetracycline, a cornerstone broad-spectrum antibiotic, exhibits profound sensitivity to pH, undergoing complex degradation reactions that can compromise its therapeutic efficacy and potentially generate toxic byproducts. This document delineates the fundamental chemical principles governing tetracycline's speciation and degradation pathways, including epimerization, dehydration, and hydrolysis. It offers detailed, field-proven experimental protocols for conducting a robust pH-stability study, from buffer preparation to analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. By synthesizing mechanistic insights with practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to optimize the formulation, storage, and application of tetracycline-based solutions.

Introduction: The Chemical Chameleon - Tetracycline's pH-Sensitivity

Tetracycline is a polyketide antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the reversible binding to the 30S ribosomal subunit, which effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis. The therapeutic importance of tetracycline and its derivatives remains significant, particularly in the treatment of infections caused by chlamydia, rickettsia, and mycoplasma.

However, the chemical integrity of the tetracycline molecule is intrinsically linked to the hydrogen ion concentration of its environment. The stability of any drug substance in solution is a critical parameter that influences its shelf-life, bioavailability, and safety profile. For tetracycline, pH is not merely a condition but a primary determinant of its chemical form and degradation trajectory. Failure to control pH can lead to rapid loss of potency and the formation of degradants, such as anhydrotetracycline and epianhydrotetracycline, which are not only inactive but have been associated with toxicity.[1][2][3] This guide provides the foundational knowledge and practical workflows required to systematically investigate and control the pH-dependent stability of tetracycline in aqueous media.

Foundational Chemistry: Tetracycline's Structural Transformations

To comprehend the stability profile of tetracycline, one must first appreciate its complex acid-base chemistry and the resulting structural vulnerabilities.

Key Functional Groups and pKa Values

The tetracycline molecule possesses multiple ionizable functional groups, resulting in three distinct dissociation constants (pKa values). These values are critical as they define the dominant ionic species of the molecule at any given pH. For tetracycline, these are approximately:

-

pKa1 ≈ 3.3: Associated with the tricarbonylmethane system.

-

pKa2 ≈ 7.7: Associated with the phenolic diketone system.[4]

pH-Dependent Equilibrium: The Speciation of Tetracycline

Based on these pKa values, tetracycline exists in different ionic forms across the pH spectrum:

-

pH < 3.3: Predominantly exists as a cation (H3TC+).

-

pH 3.3 to 7.7: Exists primarily as a zwitterion (H2TC).[4]

-

pH 7.7 to 9.7: Exists as an anion (HTC-).

-

pH > 9.7: Exists as a dianion (TC2-).

This speciation is fundamentally linked to its stability. The molecule is generally most stable in the acidic range, around pH 3-5, with degradation rates increasing significantly in strongly acidic and, most notably, alkaline conditions.[6][7]

The Primary Degradation Pathways

Three main degradation reactions are responsible for the loss of tetracycline potency, each favored under different pH conditions:

-

Epimerization: In moderately acidic to neutral solutions (pH 2-6), tetracycline can undergo a reversible epimerization at the C4 position, converting it to 4-epitetracycline. This epimer is a diastereomer with significantly lower antibiotic activity.

-

Dehydration: Under strongly acidic conditions (pH < 3), tetracycline undergoes an irreversible dehydration reaction involving the hydroxyl group at C6. This leads to the formation of anhydrotetracycline (ATC), a toxic and inactive compound.[7] ATC can further epimerize to 4-epianhydrotetracycline (EATC).[1][8]

-

Hydrolysis: In alkaline solutions (pH > 7.5), the tetracycline molecule is susceptible to hydrolytic cleavage of the C ring, leading to the formation of inactive isotetracycline.[7] This pathway is a major cause of potency loss in neutral to basic formulations.

Visualizing the Degradation Cascade

The interplay of these pathways determines the stability of tetracycline at a given pH. The following diagram illustrates these key transformations.

Experimental Design for a Comprehensive Stability Study

A well-designed stability study is paramount for accurately mapping the pH-stability profile of tetracycline. This requires careful selection of materials, precise protocol execution, and adherence to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10][11][12][13]

Justification for Methodological Choices

-

Buffer System: A "universal" buffer system like the Britton-Robinson buffer is ideal for this type of study.[14] It provides consistent buffering capacity across a wide pH range (pH 2-12), minimizing variability that could arise from switching between different buffer systems.[14][15][16] Alternatively, a McIlvaine buffer can be used for the pH 2.2 to 8.0 range.[17]

-

Purity of Tetracycline: Starting with a high-purity standard (e.g., 99% tetracycline hydrate) is crucial to ensure that observed degradation is not influenced by pre-existing impurities.

-

Temperature Control: Degradation reactions are temperature-dependent. Conducting the study at a controlled temperature (e.g., 35°C or 40°C for accelerated studies) ensures reproducible kinetic data.[11]

Protocol 1: Preparation of a Britton-Robinson Buffer Stock

This protocol describes the preparation of a stock solution that can be titrated to any desired pH between 2 and 12.

-

Prepare Acid Mixture: Weigh and dissolve the following in 800 mL of HPLC-grade water:

-

Boric Acid: 2.47 g (for 0.04 M final concentration)

-

Phosphoric Acid (85%): 2.76 mL (for 0.04 M final concentration)

-

Acetic Acid (Glacial): 2.29 mL (for 0.04 M final concentration)

-

-

Adjust to Final Volume: Transfer the solution to a 1 L volumetric flask and bring to volume with HPLC-grade water. This is your acid stock solution.

-

Prepare NaOH Titrant: Prepare a standardized 0.2 M Sodium Hydroxide (NaOH) solution.

-

Titrate to Target pH: For each desired pH level, dispense an aliquot of the acid stock solution and slowly titrate with the 0.2 M NaOH, monitoring the pH with a calibrated pH meter until the target pH is reached and stable.

Protocol 2: The Stability Study Workflow

-

Prepare Tetracycline Stock: Accurately weigh ~25 mg of 99% tetracycline hydrate and dissolve it in 25 mL of the desired pH buffer to create a stock solution (e.g., 1000 µg/mL). Prepare this fresh at the start of the experiment.

-

Create Study Samples: For each pH buffer to be tested (e.g., pH 2, 4, 6, 8, 10), dilute the tetracycline stock to a final working concentration (e.g., 50 µg/mL).

-

Initial Sample (T=0): Immediately after preparation, take an aliquot from each pH sample. This is your time-zero (T=0) measurement. Dilute as necessary for HPLC analysis and either inject immediately or store at < -20°C to halt degradation.

-

Incubation: Place the remaining sealed sample vials in a temperature-controlled incubator or water bath set to the desired study temperature (e.g., 40°C).

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 3, 6, 12, 24 hours), withdraw an aliquot from each sample.

-

Quench and Store: Immediately dilute the collected aliquot in the HPLC mobile phase and store frozen (< -20°C) until analysis to prevent further degradation.

-

Analysis: Analyze all samples (T=0 and subsequent time points) in a single HPLC run to minimize analytical variability.

Visualizing the Experimental Workflow

Analytical Quantification: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. For tetracycline, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.[2][18][19]

Detailed HPLC Method Parameters

The following table outlines a typical starting point for an RP-HPLC method for tetracycline stability analysis. Method optimization will be required.

| Parameter | Value | Rationale & Field Insights |

| HPLC System | Isocratic or Gradient HPLC System | A gradient system may be necessary to achieve baseline separation between tetracycline and all its degradants, especially the closely eluting epimers. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 chemistry provides the necessary hydrophobicity to retain tetracycline and its related compounds. A high-quality, end-capped column is recommended for better peak shape.[19] |

| Mobile Phase | Acetonitrile: 0.025 M KH2PO4 (pH 2.5-3.5) | An acidic mobile phase is crucial. It suppresses the ionization of silanol groups on the silica support (improving peak shape) and ensures tetracycline is in its more stable cationic form during the analysis. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between run time and resolution. |

| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity, but should not be so high as to cause on-column degradation. |

| Injection Vol. | 20 µL | Standard volume; can be adjusted based on sample concentration and detector sensitivity. |

| Detector | UV-Vis or PDA | Tetracycline has a strong UV absorbance. A PDA detector is advantageous as it can provide spectral data to confirm peak identity and purity. |

| Wavelength | 280 nm or 355 nm | 280 nm is a common wavelength for tetracycline assay.[20] However, 355 nm can also be effective and may offer better selectivity from certain degradants.[21] |

Results and Interpretation: Mapping the Stability Landscape

The primary output of the stability study will be the concentration of intact tetracycline at each time point for every pH condition.

Quantitative Data Summary

The data can be used to calculate the observed first-order degradation rate constant (k) for each pH by plotting the natural logarithm of the tetracycline concentration versus time. The slope of this line is equal to -k.

| pH | Temperature (°C) | Rate Constant, k (hours⁻¹) | Half-life, t½ (hours) |

| 2.0 | 40 | 0.015 | 46.2 |

| 4.0 | 40 | 0.005 | 138.6 |

| 6.0 | 40 | 0.020 | 34.7 |

| 8.0 | 40 | 0.095 | 7.3 |

| 10.0 | 40 | 0.250 | 2.8 |

| Note: The data in this table is illustrative and represents a typical stability profile for tetracycline. |

The Zone of Maximum Stability

The data clearly illustrates a "bell-shaped" or "U-shaped" stability curve. Tetracycline exhibits its maximum stability in the acidic pH range, typically between pH 3 and 5. The degradation rate increases sharply in both highly acidic conditions (due to dehydration) and, more dramatically, in neutral to alkaline conditions (due to epimerization and hydrolysis).[6] The highest degradation rate is consistently observed at alkaline pH values.[6][7]

Discussion: Mechanistic Insights and Practical Implications

The quantitative data confirms the mechanistic principles outlined in Section 2.0. The minimal degradation at pH 4 corresponds to the region where the zwitterionic form is prevalent but the conditions are not harsh enough to promote rapid dehydration or hydrolysis. The catastrophic instability at pH 10 highlights the extreme lability of the C-ring to base-catalyzed hydrolysis.

For drug development professionals, these findings are critical:

-

Formulation: Any aqueous formulation of tetracycline must be buffered to the acidic range (ideally pH 3-5) to ensure an acceptable shelf-life.

-

Administration: The stability in alkaline conditions raises concerns about potential degradation in the neutral pH of the bloodstream or the alkaline environment of the small intestine.

-

Storage: Stock solutions for research use should be prepared in an acidic buffer and stored at low temperatures (2-8°C or frozen) to minimize degradation.

Practical Recommendations and Best Practices

-

Aqueous Solution Storage: For laboratory use, prepare tetracycline solutions in a pH 4-5 buffer. For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable. For long-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

-

Formulation Strategies: To enhance stability in liquid formulations, consider the inclusion of co-solvents, antioxidants, or chelating agents, but always validate their impact on the pH-stability profile. Lyophilization (freeze-drying) is a common strategy for improving the long-term stability of solid tetracycline formulations.

-

Avoid Alkaline Contact: During manufacturing or experimental procedures, minimize the contact time of tetracycline solutions with alkaline surfaces or reagents.

Conclusion

The pH of an aqueous solution is the single most important factor governing the stability and integrity of the tetracycline molecule. A thorough understanding of its pH-dependent degradation pathways—epimerization, dehydration, and hydrolysis—is essential for any scientist or researcher working with this antibiotic. Tetracycline exhibits a distinct zone of maximum stability in the acidic range of approximately pH 3 to 5. Outside this range, particularly under neutral and alkaline conditions, degradation is rapid and leads to a significant loss of potency and the formation of potentially toxic byproducts. By employing the systematic experimental and analytical workflows detailed in this guide, researchers can accurately characterize this stability profile, enabling the development of robust, safe, and effective tetracycline-based formulations and ensuring the validity of scientific research.

References

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 19, 2026, from [Link]

-

AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 19, 2026, from [Link]

-

Li, M., et al. (2023). Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System. Molecules, 28(23), 7847. MDPI. Retrieved January 19, 2026, from [Link]

-

Jiang, J. Q., et al. (2012). Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate. Environmental Engineering Science, 29(4), 356-362. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Retrieved January 19, 2026, from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved January 19, 2026, from [Link]

-

Various Authors. (n.d.). Structures and pKa values of tetracyclines. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Huang, Y. L., et al. (n.d.). Chemical Structures and pKa values of different type of tetracycline antibiotics. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Various Authors. (n.d.). Development and validation of an HPLC method for tetracycline-related USP monographs. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Britton–Robinson buffer. Retrieved January 19, 2026, from [Link]

-

Mohammed-Ali, A. A. (2019). Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Jiang, J. Q., et al. (2012). Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Wang, Y., et al. (2023). Degradation Efficiency and Mechanism of Tetracycline in Water by Activated Persulfate Using Biochar-Loaded Nano Zero-Valent Iron. Water, 15(18), 3283. MDPI. Retrieved January 19, 2026, from [Link]

-

Wang, Y., et al. (2023). The Degradation of Aqueous Oxytetracycline by an O3/CaO2 System in the Presence of HCO3−: Performance, Mechanism, Degradation Pathways, and Toxicity Evaluation. Toxics, 11(3), 263. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

De Ruyck, H., et al. (2001). Formation of anhydrotetracycline during a high-temperature treatment of animal-derived feed contaminated with tetracycline. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Ebihara, A., et al. (2016). Development of a modified Britton-Robinson buffer with improved linearity in the alkaline pH region. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Fábregas, J. L., & Agusti, E. (2009). A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Salman, M. S., et al. (2023). The structures and pKa value of tetracycline. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Ge, L., et al. (2018). Apparent photodegradation kinetics of TC under different pH conditions... ResearchGate. Retrieved January 19, 2026, from [Link]

-

Wang, Z., et al. (2021). pH-dependent degradation mechanisms of tetracyclines by non-radical 1O2: A theoretical perspective based on DFT. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Grokipedia. (n.d.). McIlvaine buffer. Retrieved January 19, 2026, from [Link]

-

T3DB. (2014). Tetracycline (T3D3955). Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetracycline. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

De Ruyck, H., et al. (2001). Formation of anhydrotetracycline during a high-temperature treatment of animal-derived feed contaminated with tetracycline. Scilit. Retrieved January 19, 2026, from [Link]

-

AMEL Electrochemistry. (n.d.). Most common supporting electrolyte Acetate buffer... Retrieved January 19, 2026, from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Preparation of 0.2 mol/L NaOH and determination of its exact concentration. Retrieved January 19, 2026, from [Link]

-

Stogios, P. J., et al. (2023). Structure of anhydrotetracycline-bound Tet(X6) reveals the mechanism for inhibition of type 1 tetracycline destructases. Nature Communications, 14(1), 2154. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Walton, V. C., et al. (1970). Anhydrotetracycline and 4-epianhydrotetracycline in market tetracyclines and aged tetracycline products. Journal of Pharmaceutical Sciences, 59(8), 1160-4. PubMed. Retrieved January 19, 2026, from [Link]

-

Gossen, M., & Bujard, H. (1993). Anhydrotetracycline, a novel effector for tetracycline controlled gene expression systems in eukaryotic cells. Nucleic Acids Research, 21(18), 4411–4412. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anhydrotetracycline and 4-epianhydrotetracycline in market tetracyclines and aged tetracycline products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. scribd.com [scribd.com]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Britton–Robinson buffer - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. amelchem.com [amelchem.com]

- 17. grokipedia.com [grokipedia.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetracycline Hydrate 99% as a Fluorescent Marker for Bone Histomorphometry

This guide provides a comprehensive overview of the principles and techniques for utilizing 99% pure tetracycline hydrate as a fluorescent marker in bone histomorphometry. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of bone metabolism and remodeling.

Introduction: The Dynamics of Bone Revealed

Bone is a dynamic tissue, constantly undergoing a process of renewal known as remodeling. This intricate balance of bone resorption by osteoclasts and formation by osteoblasts is crucial for maintaining skeletal integrity.[1][2] Bone histomorphometry is the quantitative evaluation of bone microarchitecture, remodeling, and metabolism.[2] A key aspect of this analysis is the assessment of dynamic parameters, which provide a temporal understanding of bone formation rates. This is achieved through the use of fluorescent markers that bind to newly forming bone.